2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid
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Overview
Description
2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoimidazole moiety, which is a significant heterocyclic structure in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with benzyl chloride to form 1-benzyl-1H-benzoimidazole-2-thione. This intermediate is then reacted with chloroacetic acid to yield 2-(1-benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. The final step involves the condensation of this product with hydrazonomethyl-benzoic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Reduced forms of the benzoimidazole ring.
Substitution: Substituted benzoimidazole derivatives.
Scientific Research Applications
2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, altering their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid benzylidene-hydrazide
- 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid (2-chloro-benzylidene)-hydrazide
- 2-(1H-benzoimidazol-2-ylsulfanyl)-acetic acid (2-methoxy-benzylidene)-hydrazide
Uniqueness
2-{[2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoimidazole moiety, combined with the hydrazonomethyl and benzoic acid groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H20N4O3S/c29-22(27-25-14-18-10-4-5-11-19(18)23(30)31)16-32-24-26-20-12-6-7-13-21(20)28(24)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,29)(H,30,31)/b25-14+ |
InChI Key |
PXSCNASFMCJMPD-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4C(=O)O |
solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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